Product packaging for Thallium(III) trifluoroacetate(Cat. No.:CAS No. 23586-53-0)

Thallium(III) trifluoroacetate

Cat. No.: B052670
CAS No.: 23586-53-0
M. Wt: 543.43 g/mol
InChI Key: PSHNNUKOUQCMSG-UHFFFAOYSA-K
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Description

Thallium(III) trifluoroacetate (TTFA) is a powerful and versatile oxidizing agent highly valued in synthetic organic chemistry for its unique reactivity profile. Its primary research applications include the efficient oxidation of hydroquinones to quinones, the oxidative coupling of phenols, and, most notably, the regioselective cyclization of unsaturated alcohols and acids to form carbonyl compounds, a transformation known as the thallium-induced cyclization. The mechanism of action leverages the high oxidation potential of the thallium(III) ion (Tl³⁺), which acts as a soft Lewis acid and a potent one-electron or two-electron oxidant. Its trifluoroacetate counterion enhances its solubility in organic solvents and contributes to its stability. A significant and growing application of TTFA is in the trifluoromethylation of aromatic compounds, where it serves as a robust source of the trifluoromethyl (CF₃) group under thermal or photochemical conditions, a critical reaction in pharmaceutical and agrochemical research for modulating the properties of lead compounds. Researchers utilize this reagent to introduce complexity and functionality into molecular architectures with high selectivity. It is typically handled in anhydrous conditions and is known for its stability and efficacy in both stoichiometric and catalytic quantities in specific reaction designs. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F9O6Tl B052670 Thallium(III) trifluoroacetate CAS No. 23586-53-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

thallium(3+);2,2,2-trifluoroacetate
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InChI

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
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InChI Key

PSHNNUKOUQCMSG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9O6Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066912
Record name Thallium(III) trifluoroacetate
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Molecular Weight

543.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS]
Record name Thallium trifluoroacetate
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CAS No.

23586-53-0
Record name Thallium trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1)
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Record name Thallium(III) trifluoroacetate
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Synthetic Methodologies Employing Thallium Iii Trifluoroacetate

Oxidative Rearrangements and Cyclizations

Thallium(III) trifluoroacetate (B77799) is widely recognized for its capacity to induce unique oxidative rearrangements and cyclization reactions in various organic substrates. These transformations often proceed with high regio- and stereoselectivity, offering efficient pathways to complex molecular architectures.

Oxidative Rearrangement of Chalcones

The oxidative rearrangement of chalcones using thallium(III) salts, including TTFA, provides a valuable method for the synthesis of isoflavones, a class of compounds with significant biological activity. scirp.orgthieme-connect.com While much of the early work utilized thallium(III) nitrate (B79036), the principles extend to the more reactive TTFA. The reaction of chalcones with thallium(III) acetate (B1210297) in methanol (B129727) has been shown to proceed via a 1,2-aryl migration to yield 3,3-dimethoxy-2-aryl-1-phenylpropan-1-ones. rsc.org This contrasts with the 1,2-aroyl migration observed in the acid-catalyzed rearrangement of chalcone (B49325) epoxides. rsc.org The use of TTFA in such transformations can lead to the formation of isoflavones through an oxidative rearrangement pathway. scirp.org

For instance, the treatment of specific chalcones with thallium(III) nitrate in a methanol-chloroform mixture has been shown to yield isoflavones. scirp.org This transformation is a key step in the synthesis of various natural products.

Table 1: Oxidative Rearrangement of Chalcones with Thallium(III) Reagents

Chalcone DerivativeThallium(III) ReagentSolventProductYield (%)Reference
4-MethoxychalconeThallium(III) acetateMethanol3,3-Dimethoxy-2-p-methoxyphenyl-1-phenylpropan-1-oneNot specified rsc.org
PentaalkoxychalconesThallium(III) nitrateMethanol or Methanol-CH(OMe)3Rearrangement product46-83% rsc.org

Ring Contraction of Cyclic Alkenes

Thallium(III) trifluoroacetate has proven to be an effective reagent for promoting the ring contraction of certain cyclic alkenes, providing access to smaller ring systems that can be challenging to synthesize through other methods. thieme-connect.comresearchgate.net An example of this is the thallium(III)-mediated oxidative rearrangement of homoallylic alcohols derived from naphthalene, which leads to the formation of indan (B1671822) derivatives. mdpi.comnih.govresearchgate.net The reaction proceeds through coordination of the thallium salt to the double bond, followed by a rearrangement cascade that results in the contraction of the six-membered ring.

The oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTFA in either aqueous trifluoroacetic acid or dichloromethane (B109758) affords the corresponding indan product in good yields. mdpi.comnih.govresearchgate.net This methodology has been explored for the synthesis of natural indans. thieme-connect.de

Table 2: Ring Contraction of a Homoallylic Alcohol with Thallium(III) Salts

SubstrateThallium(III) ReagentSolvent/ConditionsProductYield (%)Reference
2-(3,4-dihydronaphthalen-1-yl)-ethanolThis compound (TTFA)Aqueous TFAIndan derivativeGood mdpi.comnih.gov
2-(3,4-dihydronaphthalen-1-yl)-ethanolThis compound (TTFA)CH2Cl2Indan derivativeGood mdpi.comnih.gov

Oxidation of Homoallylic Alcohols

The oxidation of homoallylic alcohols with this compound can lead to various outcomes, including ring contraction as discussed above, or cyclization to form cyclic ethers. thieme-connect.commdpi.comnih.gov The specific reaction pathway is often dependent on the substrate structure and the reaction conditions. For instance, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTFA leads to a ring-contracted indan. mdpi.comnih.govresearchgate.net In contrast, the reaction of the same substrate with thallium(III) acetate in methanol results in the formation of dimethoxylated products, arising from the addition of methanol across the double bond. mdpi.comresearchgate.net

The versatility of thallium(III) reagents in the oxidation of homoallylic alcohols highlights the importance of carefully selecting the thallium salt and solvent to achieve the desired transformation.

Rearrangements of Epoxides and Aziridines

While the direct use of TTFA for the rearrangement of epoxides and aziridines is less commonly reported, the principles of electrophilic activation and subsequent rearrangement by thallium(III) species are relevant. The reactivity of TTFA suggests its potential to act as a Lewis acid to promote the opening of epoxide and aziridine (B145994) rings, followed by rearrangement to afford valuable carbonyl compounds or amino alcohols.

Intramolecular Cyclization Reactions

This compound is a potent reagent for effecting intramolecular cyclization reactions. acs.org This is particularly evident in the treatment of electron-rich arylpropionic acids with TTFA, which results in the formation of dihydrocoumarins and spirocyclohexadienone lactones. acs.org The reaction is believed to proceed through the initial formation of an aromatic radical cation, which is then trapped intramolecularly by the carboxylic acid side chain. acs.org

Similarly, the oxidation of phenyl- and naphthalenyl-1-alkanols with TTFA can lead to the formation of fused or pendant cyclic ethers via intramolecular cyclization. acs.org A notable example is the novel oxidative intramolecular cyclization and rearrangement of 5-norbornene-trans-2,3-dicarboxylic acid with TTFA. acs.org this compound has also been utilized in the cyclization step of peptide synthesis to form disulfide bridges. merckmillipore.comgoogleapis.com

Table 3: Intramolecular Cyclization Reactions with this compound

SubstrateProduct TypeKey ObservationReference
Electron-rich arylpropionic acidsDihydrocoumarins and spirocyclohexadienone lactonesProceeds via an aromatic radical cation intermediate. acs.org
Phenyl- and naphthalenyl-1-alkanolsFused or pendant cyclic ethersIntramolecular capture of an intermediate radical cation. acs.org
5-Norbornene-trans-2,3-dicarboxylic acidCyclized and rearranged productA novel oxidative intramolecular cyclization/rearrangement. acs.org

Aromatic Functionalization and Thallation Reactions

This compound is a superior reagent for the electrophilic thallation of aromatic compounds. acs.orgacs.org This process involves the direct substitution of a hydrogen atom on an aromatic ring with a this compound group, forming an arylthallium ditrifluoroacetate intermediate. acs.orgacs.org These intermediates are highly valuable in organic synthesis as they can be readily converted into a variety of other functional groups. acs.orgacs.org

The thallation reaction itself is often rapid and occurs under mild conditions. acs.org The resulting arylthallium compounds can then be treated with various reagents to introduce substituents such as iodo, acs.orgacs.org cyano, and other groups onto the aromatic ring with high regioselectivity. For example, the reaction of arylthallium ditrifluoroacetates with aqueous potassium iodide provides a simple and high-yielding synthesis of aromatic iodides. acs.orgacs.org

Furthermore, TTFA can be employed for the oxidative dehydrodimerization of aromatic compounds to generate symmetrical biaryls. acs.orgacs.org This reaction is particularly effective for aromatic substrates bearing electron-donating or weakly electron-withdrawing groups. researchgate.net The reaction is thought to proceed through the formation of an aromatic radical cation. researchgate.net

Table 4: Aromatic Functionalization using this compound

Aromatic SubstrateReaction TypeSubsequent ReagentFinal ProductReference
Various arenesThallationPotassium iodideAromatic iodides acs.orgacs.org
Arenes with electron-donating or mildly electron-withdrawing groupsOxidative dehydrodimerizationNoneSymmetrical biaryls acs.orgresearchgate.net
Benzene (B151609)ThallationNot specifiedArylthallium ditrifluoroacetate rsc.org

Direct Electrophilic Aromatic Thallation

Direct electrophilic aromatic thallation is a key application of TTFA, leading to the formation of arylthallium(III) bis(trifluoroacetate) intermediates. acs.org These intermediates are highly valuable as they can be subsequently converted into a variety of other functional groups. The reaction proceeds readily with many arenes, and the resulting organothallium compounds can often be isolated. acs.org However, the melting points of these arylthallium ditrifluoroacetates can be unreliable for purity assessment as they can vary depending on factors like heating rate and crystal size. acs.org

The general reaction is as follows: Ar-H + Tl(OCOCF₃)₃ → Ar-Tl(OCOCF₃)₂ + CF₃COOH

One of the significant advantages of this method is the ability to achieve regiochemical control. The orientation of thallation can often be directed by thermodynamic rather than kinetic factors due to the reversibility of the electrophilic thallation process. acs.org This allows for the synthesis of specific isomers that may be difficult to obtain through other methods.

With highly activated aromatic substrates, however, direct thallation is not always observed. Instead, a one-electron oxidation may occur, generating a radical cation. acs.org The subsequent reaction pathway is then determined by the substrate's nature and the reaction conditions. acs.org

Synthesis of Aromatic Iodides via Thallation

Arylthallium(III) bis(trifluoroacetates), formed from the direct thallation of aromatic compounds, are excellent precursors for the synthesis of aromatic iodides. acs.org This transformation is achieved by treating the arylthallium intermediate with potassium iodide. acs.org The reaction is straightforward and generally applicable to a broad range of aromatic and even some heterocyclic substrates, providing a simple and high-yielding route to aryl iodides. acs.org

The reaction with potassium iodide results in the formation of the corresponding aromatic iodide and thallium(I) iodide. acs.org

Ar-H + Tl(OCOCF₃)₃ → Ar-Tl(OCOCF₃)₂

Ar-Tl(OCOCF₃)₂ + KI → Ar-I + TlI + 2K(OCOCF₃)

This method has been successfully applied to a variety of aromatic compounds, as illustrated in the following table:

Starting Aromatic CompoundProduct (Aromatic Iodide)
BenzeneIodobenzene
TolueneIodotoluene
AnisoleIodoanisole
ChlorobenzeneChloroiodobenzene

Synthesis of Aromatic Fluorides, Nitriles, and Phenols

The versatility of arylthallium(III) intermediates extends beyond the synthesis of iodides. These compounds can be converted into a range of other functionalities, including fluorides, nitriles, and phenols, although the specific conditions and reagents for these transformations using TTFA-derived intermediates are part of a broader field of organothallium chemistry. The general principle involves the displacement of the thallium group by the desired nucleophile.

Allylation of Aromatic Compounds

While direct allylation of aromatics using TTFA is not a commonly cited primary application, the functionalization of aromatic rings via thallation opens up possibilities for subsequent carbon-carbon bond-forming reactions. The introduction of a thallium group can activate the aromatic ring towards further transformations, which could conceptually include allylation through various palladium-catalyzed cross-coupling reactions, although this is not a direct reaction of TTFA itself.

Oxidative Coupling Reactions

This compound also serves as a potent oxidizing agent, facilitating various oxidative coupling reactions. These reactions are particularly useful for the synthesis of symmetrical biaryls and for the intramolecular cyclization of certain aromatic systems.

Oxidative Dimerization to Form Symmetrical Biaryls

In some cases, the treatment of electron-rich aromatic compounds with TTFA can lead to oxidative dimerization, resulting in the formation of symmetrical biaryls. This reaction pathway competes with or can be a consequence of the initial formation of a radical cation. For instance, the oxidation of 3-(4-methoxyphenyl)propionic acid with TTFA can yield a product resulting from both dihydrocoumarin (B191007) formation and biaryl coupling, indicating that intermolecular and intramolecular capture pathways can be competitive. acs.org

Oxidative Coupling of Indoles and Other Heteroaromatic Systems

The oxidative properties of TTFA are also applicable to heteroaromatic compounds. While specific examples detailing the oxidative coupling of indoles using TTFA are part of the broader reactivity of thallium(III) reagents, the generation of radical cations from electron-rich systems is a key mechanistic step. This reactivity can be harnessed for intramolecular cyclizations and other coupling processes within heterocyclic frameworks.

For example, the oxidation of various phenyl- and naphthalenyl-1-alkanols with TTFA can lead to intramolecular cyclization to form fused or pendant cyclic ethers. acs.org This is proposed to proceed through the formation of an aromatic radical cation followed by intramolecular cyclization. acs.org It is suggested that the propensity for such intramolecular reactions may be enhanced by the complexation of both the aromatic group and a side-chain basic substituent with the thallium(III) center. acs.org

Oxidative Coupling of Phenols and Hydroquinones

This compound is a highly effective reagent for the oxidative coupling of phenols and hydroquinones, primarily yielding p-quinones. This transformation is of significant interest due to the prevalence of the quinone motif in natural products and biologically active molecules.

The reaction of hydroquinones with TTFA leads to a rapid and efficient conversion to the corresponding p-quinones. nih.gov Similarly, phenols, particularly those with specific substitution patterns, undergo oxidative coupling to form quinone structures. For instance, treatment of 2,6-disubstituted-4-tert-butylphenols with this compound results in the loss of the 4-tert-butyl group as isobutene and the formation of the corresponding 2,6-disubstituted p-quinones in high yields. nih.gov This reaction can be carried out in solvents like trifluoroacetic acid or carbon tetrachloride. nih.gov The mechanism is thought to proceed through the intermediacy of a hydroquinone (B1673460) or a related species. nih.gov The high efficiency of TTFA in these conversions makes it a valuable tool for the synthesis of p-quinones from phenolic precursors. nih.gov

Table 1: Oxidation of Phenols and Hydroquinones with this compound This table summarizes representative examples of the oxidation of phenolic compounds to quinones using TTFA.

SubstrateOxidantSolventProductYield (%)Reference
HydroquinoneThis compoundTrifluoroacetic Acidp-BenzoquinoneHigh nih.gov
2,6-Dimethyl-4-tert-butylphenolThis compoundCarbon Tetrachloride2,6-Dimethyl-p-benzoquinoneHigh nih.gov
2,6-Di-tert-butyl-4-methylphenolThis compoundTrifluoroacetic Acid2,6-Di-tert-butyl-p-benzoquinoneHigh nih.gov

Facilitating Couplings between Aryl Halides and Olefins

The direct coupling of aryl halides with olefins, famously known as the Mizoroki-Heck reaction, is a cornerstone of modern organic synthesis, predominantly catalyzed by palladium complexes. organic-chemistry.orgnih.gov The role of this compound in directly facilitating this specific transformation is not well-documented in mainstream chemical literature. Historically, thallium salts, such as thallium(I) acetate, have been mentioned as halide scavengers in early examples of Heck-type reactions to drive the catalytic cycle, though this application is largely obsolete due to the toxicity of thallium compounds. nih.gov

However, related transformations involving thallium compounds have been reported. For instance, aromatic compounds can be thallated using TTFA, and the resulting arylthallium intermediates can then be coupled with olefins in the presence of palladium catalysts. researchgate.netgoogle.com A notable example is the reaction of thallated benzoic acids with olefins and palladium chloride to synthesize isocoumarins. researchgate.netgoogle.com This process, however, involves an initial C-H activation and thallation of an arene rather than the direct coupling of a pre-formed aryl halide. Another related application involves the use of thallium(III) derivatives as leaving groups in Heck-type reactions, which again is mechanistically distinct from facilitating the coupling of aryl halides. semanticscholar.org Therefore, while thallium chemistry intersects with C-C bond formation, the specific use of TTFA as a promoter for the direct coupling of aryl halides and olefins is not a standard or widely recognized synthetic methodology.

Other Selective Oxidations and Transformations

Beyond oxidative couplings, this compound is employed in a range of other selective oxidative reactions.

Dethioacetalization for Carbonyl Regeneration

Thioacetals and thioketals are robust protecting groups for carbonyl compounds, stable under a variety of conditions where their oxygen-based counterparts, acetals, are labile. libretexts.org However, the regeneration of the carbonyl group from thioacetals often requires harsh conditions. This compound provides a mild, rapid, and efficient method for this deprotection, known as dethioacetalization. libretexts.orgacs.org

The reaction is based on the high affinity of the "soft" thallium(III) ion for the "soft" sulfur atoms of the thioacetal. libretexts.orguwindsor.ca This interaction facilitates the cleavage of the carbon-sulfur bonds. The process is typically fast, often occurring almost instantaneously at room temperature in a solvent like tetrahydrofuran. libretexts.org A key advantage of this method is its chemoselectivity; dithioacetals can be cleaved in the presence of various other functional groups that might be sensitive to other reagents, including ketones, alkenes, alkynes, and silyl (B83357) ethers. uwindsor.ca

Table 2: Dethioacetalization of Thioacetals using this compound This table shows examples of carbonyl compound regeneration from their corresponding thioacetals using TTFA.

Thioacetal SubstrateSolventReaction TimeProductYield (%)Reference
1,1-(Ethylenedithio)cyclohexaneTetrahydrofuran5 minCyclohexanone~95 libretexts.org
2-Phenyl-1,3-dithianeTetrahydrofuran< 5 minBenzaldehydeHigh libretexts.org
Thioacetal of CholestanoneTetrahydrofuran< 5 minCholestanoneHigh libretexts.org

Oxidation of Alkenes to Glycol Derivatives and Related Products

The oxidation of alkenes with thallium(III) salts, including TTFA, can lead to a variety of products depending on the reaction conditions and the structure of the alkene. The reaction of oct-1-ene with this compound has been studied, revealing a complex product distribution upon workup. researchgate.net

The initial step is the formation of an organothallium adduct. This adduct is relatively stable under the reaction conditions but decomposes upon the addition of water to yield a mixture of products. researchgate.net The major products are typically a ketone (octan-2-one), an epoxide (1,2-epoxyoctane), and a diol (octane-1,2-diol). researchgate.net A notable aspect of this reaction is the facile hydrolysis of the trifluoroacetoxy group at the C-2 position, which is attributed to the neighboring thallium substituent assisting in the hydrolysis. researchgate.net This contrasts with the stability of a standard octane-1,2-diol bistrifluoroacetate under similar conditions, highlighting the unique reactivity imparted by the thallium intermediate. researchgate.net

Synthesis of S-substituted Cysteine Peptides and Proteins

This compound serves as a key oxidizing agent in peptide chemistry, specifically for the formation of disulfide bonds in the synthesis of cystine-containing peptides and proteins. researchgate.netprinceton.edumdpi.com This method involves the oxidative conversion of S-protected cysteine residues directly into a cystine disulfide bridge. researchgate.netsigmaaldrich.com

TTFA is a mild oxidant that can cleave various sulfur-protecting groups commonly used for cysteine in trifluoroacetic acid, leading to the spontaneous formation of the disulfide bond. sigmaaldrich.com This approach has been successfully applied to the synthesis of several biologically important peptides, including oxytocin (B344502) and urotensin II. researchgate.net The reaction provides a direct and efficient route for constructing disulfide linkages, which are crucial for the tertiary structure and biological activity of many peptides and proteins. princeton.edusigmaaldrich.com

Reactions with Metalloporphyrins for Ring Cleavage and Nitration

The reaction of metalloporphyrins with this compound can lead to several interesting transformations, including meso-oxidation, ring cleavage, and nitration, depending on the specific porphyrin and reaction conditions. semanticscholar.orgresearchgate.net

When zinc(II) meso-tetraphenylporphyrin is treated with TTFA, it can lead to oxidation at the meso-positions. organic-chemistry.org This can result in the formation of meso-trifluoroacetoxyporphyrins, which upon hydrolysis can yield 5-oxophlorins. organic-chemistry.org Under certain conditions, more extensive oxidation occurs, leading to the cleavage of the porphyrin macrocycle to form bilinone-type structures. researchgate.net For example, treatment of zinc(II)meso-tetraphenylporphyrin with TTFA can yield a ring-opened bilinone after demetallation. researchgate.net Furthermore, if thallium(III) nitrate is used, or if nitrate sources are present, nitration at the meso-positions of the porphyrin ring can also be observed. researchgate.net These reactions demonstrate the powerful and versatile oxidizing nature of thallium(III) reagents in the modification of complex macrocyclic systems. researchgate.netmdpi.com

Generation of Allylic Cations

This compound (TTFA) serves as a potent electrophile capable of reacting with various unsaturated systems to generate cationic intermediates. Its interaction with allylic systems, particularly allylmetal compounds and homoallylic alcohols, provides a pathway to reactive allylthallium(III) species, which behave as equivalents of allylic cations.

The reaction of allylmetal (Group IVb) compounds with thallium(III) salts can lead to the formation of highly reactive allyl cationic species. kyoto-u.ac.jp For instance, allylmetal compounds can be converted into allylthallium(III) intermediates through reaction with TTFA. kyoto-u.ac.jp These intermediates are valuable in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

A notable application of this methodology is the reaction with homoallylic alcohols. The oxidation of homoallylic alcohols with thallium(III) salts can induce significant molecular rearrangements. For example, the treatment of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTFA in either aqueous trifluoroacetic acid (TFA) or dichloromethane results in a ring contraction to yield an indane derivative. nih.gov The reaction proceeds through the addition of the thallium(III) species to the double bond, with the neighboring hydroxyl group participating in the process to facilitate the oxidative rearrangement. nih.gov

The choice of thallium(III) salt and solvent system can significantly influence the reaction outcome. While TTFA promotes ring contraction, other thallium salts under different conditions might favor alternative reaction pathways, such as dimethoxylation. nih.gov

Table 1: Oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with Thallium(III) Salts

Thallium(III) Salt Solvent Reaction Type Product
This compound (TTFA) aq. Trifluoroacetic Acid (TFA) Ring Contraction Indan derivative
This compound (TTFA) Dichloromethane (CH2Cl2) Ring Contraction Indan derivative

This table summarizes the different reaction pathways observed in the oxidation of a homoallylic alcohol, depending on the thallium(III) salt and solvent used. nih.gov

Applications in Polymer Chemistry

Synthesis of Semiconducting Polymers from Thiophenes

This compound is a key reagent in the chemical oxidative polymerization of thiophene (B33073) and its derivatives to produce polythiophenes, a major class of semiconducting polymers. researchgate.nete-bookshelf.de This method provides a direct route to these materials, which are valued for their electronic and optical properties. e-bookshelf.de

The process involves treating the thiophene monomer with TTFA, typically in a strong acid like trifluoroacetic acid (TFA). researchgate.netacs.org This reaction initiates a polymerization cascade, leading to the formation of α,α'-linked polythiophene chains. The treatment of thiophene, 2,2'-bithiophene (B32781), 2,2',5',2''-terthiophene, and various 3-alkylthiophenes with a TTFA-TFA system results in the precipitation of dark, powdery solids. researchgate.netacs.orgacs.org These resulting polymers are largely insoluble and exhibit semiconducting properties. researchgate.net

The mechanism of polymerization is believed to proceed through the formation of radical cations. researchgate.net Electron Paramagnetic Resonance (EPR) studies have been employed to detect and characterize the radical cation intermediates generated when oligothiophenes are treated with TTFA in TFA. researchgate.net The polymerization is initiated by the oxidation of the thiophene monomer to its radical cation, which then attacks a neutral monomer, propagating the polymer chain.

The electrical properties of the resulting polythiophenes can be influenced by subsequent doping. For instance, polymers synthesized using TTFA show electrical conductivities in the range of 10⁻⁴ to 10⁻⁶ Ω⁻¹ cm⁻¹, and these values can be enhanced upon doping with iodine. researchgate.net

Table 2: Polymerization of Thiophenes using this compound

Monomer Reagent System Polymer Properties Electrical Conductivity (Doped)
Thiophene TTFA / TFA Insoluble, dark powder 10⁻³ − 10⁻⁶ Ω⁻¹ cm⁻¹
3-Alkylthiophenes TTFA / TFA Insoluble, dark powder 10⁻³ − 10⁻⁶ Ω⁻¹ cm⁻¹
2,2'-Bithiophene TTFA / TFA Insoluble, dark powder Not specified

This table provides an overview of various thiophene monomers polymerized using this compound and the general properties of the resulting polymers. researchgate.netacs.org

This synthetic route represents a fundamental method for accessing polythiophene materials, although other methods using different oxidants like iron(III) chloride (FeCl₃) have also been developed and are widely used. kpi.uanih.gov

Compound Reference Table

Compound Name
This compound
Trifluoroacetic acid
2-(3,4-dihydronaphthalen-1-yl)-ethanol
Thallium triacetate
Thiophene
2,2'-Bithiophene
2,2',5',2''-Terthiophene
3-Alkylthiophenes
Iron(III) chloride
Iodine
Methanol

Mechanistic Investigations of Thallium Iii Trifluoroacetate Mediated Reactions

Elucidation of Reaction Pathways and Intermediates

In the case of aromatic compounds, electrophilic thallation is a key process. kahedu.edu.in This reaction involves the direct attack of the electrophilic thallium species on the aromatic ring to form an arylthallium(III) bis(trifluoroacetate) intermediate. kahedu.edu.inthieme-connect.de These organothallium derivatives are often stable enough to be isolated but are typically generated in situ for subsequent transformations. thieme-connect.de For instance, arylthallium compounds can be converted into a range of other functional groups, such as phenols, aryl iodides, aryl fluorides, and aryl cyanides. kahedu.edu.inaskthenerd.com The stability of these intermediates varies, with arylthallium(III) dihalides showing different stabilities depending on the halide. thieme-connect.de The iodide derivatives are particularly labile and readily decompose to form aryl iodides. thieme-connect.de

In the oxidation of alkenes, the reaction pathway involves the formation of an organothallium adduct through a process known as oxythallation. core.ac.uk This intermediate is generally stable under the reaction conditions but can be readily decomposed upon workup, for example with water, to yield products such as ketones, epoxides, and diols. A notable feature is the neighboring group participation of the thallium substituent, which can facilitate the hydrolysis of adjacent groups.

For homoallylic alcohols, the reaction with thallium(III) trifluoroacetate (B77799) can lead to different pathways, including ring contraction or dimethoxylation, depending on the reaction conditions. The initial step is believed to be an electrophilic addition of thallium(III), assisted by the hydroxyl group, to form a cyclic intermediate. This intermediate can then undergo either a reductive displacement of the thallium group or rearrangement to form the final products.

Electron Transfer Mechanisms in Oxidation Reactions

The role of electron transfer in thallium(III) trifluoroacetate mediated oxidations has been a subject of significant investigation. Depending on the substrate, both single-electron transfer (SET) and two-electron transfer processes can be operative.

In the oxidation of certain arenes, particularly those with multiple alkyl or other electron-donating groups, an electron transfer mechanism can become competitive with or even preferred over C-H activation. dss.go.th Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in detecting radical cation intermediates, providing direct evidence for SET pathways. nottingham.ac.ukosti.gov For some easily oxidized arenes, electron transfer can occur to form a radical ion pair, which can then collapse to form the organothallium intermediate. osti.gov The oxidation of various arenes with this compound has been shown to produce aryl trifluoroacetate radical cations. nottingham.ac.ukosti.gov

Conversely, in many other reactions, thallium(III) acts as a two-electron oxidant. researchgate.net This is particularly evident in the functionalization of alkanes and the oxidation of other substrates where no radical intermediates are detected. The reaction of this compound with methane (B114726) to form methyl trifluoroacetate, for instance, is believed to proceed via a two-electron oxidation mechanism. researchgate.net

The competition between C-H activation and electron transfer is influenced by the functional groups present on the arene. As the electron-donating ability of the substituents on the arene increases, the likelihood of an electron transfer mechanism also increases.

C-H Activation Studies

This compound is capable of activating C-H bonds in both aromatic and aliphatic hydrocarbons, a key step in many functionalization reactions. researchgate.net

For many substrates, particularly less activated arenes and alkanes, C-H activation by this compound proceeds through a closed-shell mechanism. researchgate.netucl.ac.uk Density functional theory (DFT) calculations have shown that for arenes like benzene (B151609) and toluene, a one-step C-H activation is the preferred pathway. core.ac.uk This mechanism is akin to C-H activation mediated by transition metals and involves a concerted process where the C-H bond is broken and a C-Tl bond is formed. This type of electrophilic substitution involves a transition state where the metal-carbon bond is formed simultaneously with proton transfer to a trifluoroacetate ligand. researchgate.net This pathway is also referred to as concerted metalation-deprotonation (CMD).

In the case of methane oxidation, calculations suggest that this compound promotes a closed-shell electrophilic C-H activation followed by a one-step metal-alkyl oxygen functionalization. researchgate.net

The closed-shell C-H activation pathway is often in competition with open-shell radical mechanisms, which are initiated by single-electron transfer. dss.go.thucl.ac.uk For arenes with a sufficient number of electron-donating groups, the open-shell pathway involving the formation of radical cations becomes more favorable. dss.go.th The crossover from a C-H activation mechanism to an electron transfer mechanism is a key feature of this compound reactivity.

In contrast, some transition metal complexes, such as Co(III)(TFA)3, are known to oxidize alkanes via an open-shell mechanism. researchgate.net The ability of this compound to favor a closed-shell pathway for certain substrates highlights the unique reactivity of this p-block metal complex. researchgate.net

The choice between a closed-shell and an open-shell mechanism is influenced by factors such as the electronic properties of the substrate and the stability of the potential radical intermediates. dss.go.thucl.ac.uk

Kinetic Studies of Thalliation Processes

Kinetic studies provide valuable insights into the reaction mechanisms of thalliation. They help in identifying the rate-determining steps and the nature of the intermediates involved. opentextbc.calibretexts.org

Detailed kinetic studies of aromatic thalliation have revealed a multi-step process. kahedu.edu.inthieme-connect.de The reaction is often characterized by the rapid formation of a π-complex between the thallium(III) species and the aromatic substrate. kahedu.edu.in This initial association is then followed by the rate-determining conversion of the π-complex into the final products, which involves the formation of a σ-complex (the arylthallium intermediate). kahedu.edu.inthieme-connect.de

Below is a table summarizing kinetic data for the thalliation of various aromatic compounds.

Aromatic CompoundRelative Rate
Benzene1
Toluene360
p-Xylene2,500
Mesitylene>100,000

This table illustrates the strong activating effect of alkyl substituents on the rate of aromatic thalliation, consistent with an electrophilic substitution mechanism.

Hammett Correlations and Substituent Effects

The electronic influence of substituents on the rates of reactions mediated by this compound (TTFA) provides critical insight into the reaction mechanism. A classic example is the thalliation of aromatic compounds. A detailed kinetic study of the thalliation of substituted benzenes in trifluoroacetic acid revealed a strong correlation between the reaction rates and Hammett substituent constants (σ⁺). rsc.org A large negative ρ⁺ value of –8.3 was obtained, indicating a substantial development of positive charge in the transition state. rsc.org This is consistent with an electrophilic aromatic substitution mechanism where the rate-determining step is the attack of the electrophilic thallium species on the aromatic ring, forming a σ-complex (arenium ion) intermediate. The magnitude of this ρ⁺ value suggests an even greater charge development than in the analogous mercuriation reaction. rsc.org

In the oxythallation of styrenes, substituents on the aromatic ring also exert a significant influence on the reaction rate. Electron-donating groups accelerate the reaction, while electron-withdrawing groups have a retarding effect. This observation is in line with a mechanism involving the electrophilic attack of TTFA on the alkene double bond, leading to a carbocationic intermediate. The positive charge is stabilized by electron-donating substituents on the phenyl ring.

The nature of the ligands on the thallium atom also plays a crucial role. For instance, the trifluoroacetate groups in TTFA are highly electron-withdrawing, which enhances the electrophilicity of the thallium(III) center and, consequently, its reactivity in electrophilic additions and substitutions.

Interactive Data Table: Illustrative Hammett Correlation Data for Aromatic Thalliation

Substituentσ⁺Relative Rate
-OCH₃-0.78>1000
-CH₃-0.3145
-H01
-F-0.070.4
-Cl+0.110.1
-NO₂+0.79<0.001
This table presents representative data illustrating the trend observed in Hammett plots for electrophilic aromatic thalliation.

Primary Kinetic Isotope Effects

Primary kinetic isotope effects (KIEs) are a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. In the thalliation of aromatic compounds, a significant primary kinetic isotope effect (kH/kD) of 4.3 has been observed. rsc.org This indicates that the cleavage of the C-H bond is part of the rate-determining step. rsc.org This finding supports a mechanism involving the formation of a π-complex, which then rearranges to a σ-complex in a rate-limiting step that involves the breaking of the C-H bond. rsc.org

The study of KIEs has also been applied to the oxidation of various organic substrates by TTFA. The magnitude of the observed isotope effect can provide detailed information about the transition state geometry. For instance, a large KIE suggests a linear and symmetric transition state for hydrogen transfer. The interpretation of KIEs must be done with care, as their magnitude can be influenced by quantum mechanical tunneling, especially for hydrogen transfer reactions.

Influence of Thallium Substituents on Hydrolysis and Reactivity

The substituents attached to the thallium atom in organothallium(III) compounds have a profound impact on their stability and reactivity. Arylthallium(III) bis(trifluoroacetates) are generally more resistant to hydrolysis compared to their acetate (B1210297) counterparts. The strong electron-withdrawing nature of the trifluoroacetate ligands reduces the Lewis acidity of the thallium center, making it less susceptible to nucleophilic attack by water. rsc.org

The reactivity of organothallium compounds in various synthetic transformations is also heavily influenced by the thallium substituents. For example, in palladium-catalyzed cross-coupling reactions, the nature of the anion on the arylthallium(III) species can affect the rate of transmetalation to the palladium(0) catalyst. More electrophilic thallium species, such as those with trifluoroacetate ligands, are expected to undergo transmetalation more readily.

Furthermore, the steric bulk of the substituents on thallium can influence the regioselectivity of reactions. nih.gov In intramolecular cyclizations, bulky ligands may direct the reaction to a less sterically hindered position. The choice of substituents on the thallium reagent can therefore be a critical parameter for controlling the outcome of a reaction. It has been noted that in the oxidation of oct-1-ene by TTFA, the neighboring thallium substituent appears to assist in the hydrolysis of a trifluoroacetoxy group on the adjacent carbon. rsc.org

Formation and Stability of Indole (B1671886) Radical Cations

This compound is a potent oxidizing agent that can react with electron-rich heterocyclic compounds like indoles via a single-electron transfer (SET) mechanism to generate indole radical cations. researchgate.net The formation of these radical species has been investigated and they are key intermediates in various TTFA-mediated oxidative coupling reactions of indoles. researchgate.net

The stability of the formed indole radical cation is a crucial factor that determines the course of the subsequent reaction. The structure and stability of indole radical cations have been studied using techniques such as time-resolved transient absorption spectroscopy and in situ electrochemical electron paramagnetic resonance (EPR). nih.gov These studies, combined with density functional theory (DFT) calculations, have provided insights into the reactivity patterns of these intermediates. nih.gov

The substitution pattern on the indole ring significantly influences the stability and subsequent reactivity of the radical cation. Electron-donating groups on the indole nucleus can stabilize the positive charge and the radical character, thereby facilitating their formation and influencing the regioselectivity of subsequent bond-forming reactions. For example, in the synthesis of pyrroloindolines, the generation of indole radical cations as hydrogen-bonded adducts with chiral phosphate (B84403) anions has been used to control enantioselectivity. nih.gov The understanding of the factors that govern the formation and stability of indole radical cations is essential for the development of new synthetic methodologies for the construction of complex indole-containing molecules. nih.gov

Catalytic Roles and Applications of Thallium Iii Trifluoroacetate

Thallium(III) Trifluoroacetate (B77799) as a Lewis Acid Catalyst

The catalytic efficacy of thallium(III) trifluoroacetate (TTFA) is largely attributed to its potent Lewis acidity. scbt.com This property allows it to activate electrophiles, thereby promoting nucleophilic attack and accelerating reaction rates. scbt.com The presence of the trifluoroacetate groups enhances the electrophilicity of the thallium(III) center, making it an effective catalyst for various organic reactions. chemimpex.com

One of the key applications of TTFA as a Lewis acid is in promoting electrophilic substitution reactions. For instance, it can catalyze the nitration of monosubstituted aromatic compounds. In these reactions, it is proposed that TTFA facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, through a rapid ligand exchange process.

Furthermore, TTFA has been employed in the activation of carbonyl compounds and alkenes. wikipedia.orgrsc.org In the oxidation of homoallylic alcohols, TTFA can mediate ring contraction to yield valuable carbocyclic products. mdpi.com The choice of solvent, such as trifluoroacetic acid or dichloromethane (B109758), can be crucial for the success of these transformations, often leading to good yields of the desired products. mdpi.com The ability of TTFA to act as a Lewis acid catalyst makes it a valuable tool for a range of synthetic applications, from simple functional group transformations to complex cyclization reactions. kuleuven.be

Catalysis in Carbon-Carbon Bond Formation

This compound plays a crucial role as a catalyst and reagent in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. It is particularly effective in mediating the oxidative coupling of aromatic and heteroaromatic compounds. uow.edu.auacs.org

A significant application of TTFA is in the direct oxidative dehydrodimerization of aromatic substrates to produce symmetrical biaryls. researchgate.net This method is especially efficient for substrates bearing electron-donating or mildly electron-withdrawing groups, proceeding smoothly in solvents like trifluoroacetic acid to give products in good to excellent yields. researchgate.net Similarly, TTFA facilitates the high-yielding oxidative coupling of electron-rich indoles, where the substitution pattern on the indole (B1671886) ring directs the position of the new carbon-carbon bond. uow.edu.au

TTFA is also instrumental in palladium-catalyzed carbon-carbon bond-forming reactions. researchgate.net In these systems, TTFA often acts as an oxidant to regenerate the active palladium(II) catalyst, allowing the use of palladium in catalytic amounts. researchgate.net This synergistic approach has been successfully applied to:

Biaryl Synthesis : The oxidation of substituted benzenes with TTFA in the presence of catalytic palladium(II) acetate (B1210297) affords 4,4'-biaryls with high regioselectivity. researchgate.net

Olefination and Vinylation : Arylthallium compounds, generated in situ from arenes and TTFA, react with olefins in the presence of a palladium catalyst to form new C-C bonds, effectively replacing an olefinic hydrogen with an aryl group. researchgate.netacs.org

Synthesis of Heterocycles : The thallation of benzoic acids followed by a palladium-catalyzed reaction with various unsaturated partners like olefins and dienes provides an efficient route to isocoumarins and related heterocyclic structures. researchgate.net

The following table summarizes the yields of biaryls from the oxidative coupling of various aromatic compounds using TTFA.

Aromatic SubstrateProductYield (%)
Anisole4,4'-Dimethoxybiphenyl91
Toluene4,4'-Dimethylbiphenyl75
Mesitylene2,2',4,4',6,6'-Hexamethylbiphenyl95
Durene2,2',3,3',5,5',6,6'-Octamethylbiphenyl92
Biphenyl4,4'-Quaterphenyl60

Table based on data from the oxidative coupling of aromatic compounds to biaryls using this compound. researchgate.net

Development of Thallium-Containing Catalytic Complexes

This compound serves as a precursor for the generation of organothallium(III) complexes, which are versatile intermediates in catalysis. chemimpex.com These complexes are typically formed through the direct electrophilic thallation of aromatic compounds with TTFA. acs.org The resulting arylthallium(III) bis(trifluoroacetates) are key players in subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions. researchgate.net

The general process involves the reaction of an aromatic substrate with TTFA to form an ArTl(OCOCF₃)₂ intermediate. researchgate.net This organothallium compound can then undergo transmetalation with a palladium(II) species. The resulting organopalladium intermediate proceeds to react with various coupling partners, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org

Research in this area has focused on expanding the scope of these catalytic systems. For example, the combination of a Pd(II) catalyst and TTFA has been used for the electrophilic C-H alkenylation of pyridine (B92270) derivatives. researchgate.net The synergistic action between the palladium catalyst, a thioether ligand, and the thallium(III) oxidant allows for highly regioselective functionalization. researchgate.net This strategy even permits the sequential introduction of different alkenes to create unsymmetrical, multi-substituted pyridines. researchgate.net

The development of these catalytic cycles, where the thallium reagent is used to generate a reactive organometallic species for a subsequent catalytic step, highlights the importance of TTFA in the design of complex and efficient synthetic methodologies. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization of Organothallium Compounds and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organothallium compounds. The presence of two NMR-active isotopes of thallium, ²⁰³Tl and ²⁰⁵Tl, both with spin I = ½ and significant natural abundances (²⁰³Tl: 29.5%, ²⁰⁵Tl: 70.5%), provides a unique handle for probing molecular structure through spin-spin coupling with other nuclei like ¹H, ¹³C, and ³¹P.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in defining the substitution patterns and stereochemistry of organothallium compounds. The chemical shifts of protons on aromatic rings or alkyl chains attached to the thallium center are influenced by the electron-withdrawing nature of the Tl(O₂CCF₃)₂ group. researchgate.net

A key feature in the ¹H NMR spectra of organothallium compounds is the observation of coupling between thallium and protons, denoted as J(Tl-H). The magnitude of this coupling can provide valuable information about the proximity and bonding arrangement of the protons relative to the thallium atom. For instance, in arylthallium(III) bis(trifluoroacetates), coupling constants across two to six bonds have been observed. researchgate.net The signs of these coupling constants can be determined using techniques like off-resonance decoupling of protons. researchgate.net

In a study involving the reaction of 3,4-bis-(4-methoxyphenyl)hexane with thallium(III) trifluoroacetate (B77799), the resulting di-iodinated product was characterized by ¹H NMR, showing distinct signals for aromatic, methoxy (B1213986), and aliphatic protons. akjournals.com For example, the aromatic protons appeared as a doublet at δ 7.4 (J = 2Hz) and a multiplet around δ 6.85, while the methoxy protons were observed as a singlet at δ 3.82. akjournals.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy offers deeper insight into the carbon framework of organothallium compounds and the nature of the carbon-thallium bond. Similar to ¹H NMR, the spectra are often characterized by ¹³C-²⁰⁵Tl and ¹³C-²⁰³Tl spin-spin coupling constants (ⁿJ(¹³C, ²⁰⁵Tl)). researchgate.net

Detailed studies on alkyl-substituted arylthallium trifluoroacetates have reported ¹³C chemical shifts and ¹³C-¹⁰⁵Tl coupling constants over two to six bonds. researchgate.net The signs of these coupling constants have also been determined in many cases. researchgate.net For instance, in phenylthallium(III) bis(trifluoroacetate) and its derivatives, significant coupling constants between thallium and the carbon atoms of the phenyl ring are observed. researchgate.net

In a temperature-dependent ¹³C NMR study of bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)-thallium(III), distinct signals for the CF₃ and carbonyl carbons of the trifluoroacetate groups were observed at low temperatures. researchgate.net At -106°C, the CF₃ carbon appeared at δ 114.3 with a ¹J(C-F) of 290 Hz and a ³J(Tl-C) of 411 Hz, while the carbonyl carbon was at δ 155.1 with a ²J(C-F) of 37 Hz and a ²J(Tl-C) of 204 Hz. researchgate.net This demonstrates the power of ¹³C NMR in resolving the coordination environment of the trifluoroacetate ligands.

Compound ClassNucleusChemical Shift (δ)Coupling Constant (J)Reference
Arylthallium(III) Trifluoroacetates¹HVariesⁿJ(Tl-H) observed researchgate.net
Di-iodinated 3,4-bis-(4-methoxyphenyl)hexane derivative¹H7.4 (d), 6.85 (m), 3.82 (s)J = 2Hz (meta coupling) akjournals.com
Phenylthallium(III) bis(trifluoroacetate)¹³CVariesⁿJ(¹³C, ²⁰⁵Tl) observed researchgate.net
Bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)-thallium(III)¹³C (CF₃)114.3 ppm¹J(C-F) = 290 Hz, ³J(Tl-C) = 411 Hz researchgate.net
Bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)-thallium(III)¹³C (CO)155.1 ppm²J(C-F) = 37 Hz, ²J(Tl-C) = 204 Hz researchgate.net

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is particularly valuable for studying organothallium complexes that incorporate phosphine (B1218219) ligands. The technique provides direct information about the coordination of phosphorus to the thallium center.

The ³¹P NMR spectra of thallium-phosphine complexes are often characterized by large one-bond thallium-phosphorus coupling constants (¹J(Tl-P)). caltech.edu For instance, a homoleptic phosphine adduct of thallium(I) exhibited two resonances in its ³¹P NMR spectrum, which were identified as two separate doublets arising from a very strong ¹J(Tl-P) coupling interaction of 5214 Hz and 5168 Hz for the ²⁰⁵Tl and ²⁰³Tl isotopes, respectively. caltech.edu These values are significantly larger than those typically reported for phosphine complexes of thallium(III), which are around 1500 Hz. caltech.edu

In the characterization of gold(III) phosphane derivatives prepared from thallium(III) precursors, the ³¹P{¹H} NMR spectrum is crucial. mdpi.com For example, the spectrum of [Au(C₆Cl₂F₃)₃(PPh₂H)] reveals the presence of the secondary phosphane ligand. mdpi.com

Dynamic NMR Spectroscopy for Reaction Monitoring

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics and mechanisms of reactions involving organothallium compounds. By monitoring changes in the NMR spectra as a function of temperature or time, information about fluxional processes, ligand exchange, and reaction progress can be obtained. researchgate.netmagritek.com

Temperature-dependent ¹⁹F and ¹³C NMR measurements have been used to study the intermolecular trifluoroacetate exchange process in bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)-thallium(III). researchgate.net At low temperatures, in the slow-exchange region, distinct signals for the coordinated and free trifluoroacetate ions can be observed. researchgate.net As the temperature increases, these signals broaden and eventually coalesce, allowing for the determination of the activation energy for the exchange process. researchgate.net

Furthermore, NMR spectroscopy can be used for real-time reaction monitoring. magritek.comosf.ionih.gov By continuously acquiring spectra, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic data. magritek.com This approach has been successfully applied to various organic reactions and can be adapted for studying reactions involving thallium(III) trifluoroacetate.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. It is particularly useful for identifying functional groups and understanding bonding within organothallium compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is widely used to confirm the presence of specific functional groups in organothallium compounds, especially the trifluoroacetate ligand. The trifluoroacetate group gives rise to characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

The positions of these bands can provide insights into the coordination mode of the trifluoroacetate ligand (e.g., monodentate, bidentate, or bridging). rsc.org For instance, in a study of various metal trifluoroacetates, including this compound, the IR spectra were recorded and assignments were made for all observed bands. rsc.orgrsc.org The asymmetric stretching of the carboxyl group of trifluoroacetate in D₂O is responsible for a strong peak around 1675 cm⁻¹. researchgate.net

In the characterization of newly synthesized organothallium(III) complexes, IR spectroscopy is routinely used to confirm the presence of the organic ligands and the trifluoroacetate counter-ions. For example, in a study of organothallium(III) complexes with Schiff base ligands, IR spectra were used alongside other techniques for characterization. scirp.org Similarly, the IR spectrum of a thallium(III) complex with polyhalogenated aryl groups showed characteristic absorption bands for the aryl groups at 1597, 1074, and 783 cm⁻¹. mdpi.com

Compound/Functional GroupIR Absorption Band (cm⁻¹)AssignmentReference
Trifluoroacetate (in D₂O)~1675Asymmetric COO⁻ stretch researchgate.net
Aryl groups in a Tl(III) complex1597, 1074, 783Aryl group vibrations mdpi.com
Metal TrifluoroacetatesVariesAsymmetric and symmetric COO⁻ stretches rsc.orgrsc.org
Calcium Trifluoroacetate Complex1200-1800Symmetric and asymmetric COO⁻ and CF₃ group vibrations finechem-mirea.ru

X-ray Diffraction Studies for Solid-State Structures

The crystal structure of a polymeric organothallium(III) chloride complex, [Tl(3,5-C6Cl2F3)2Cl]n, reveals Thallium-Carbon bond lengths of 2.135(5) Å and 2.141(5) Å. mdpi.com In other complexes, thallium(III) has shown the ability to adopt high coordination numbers; for instance, a seven-coordinate Tl(III) center has been observed, bonded to nitrogen and oxygen donor atoms. nih.gov

In the solid state, the trifluoroacetate ligands in Tl(OOCCF₃)₃ are expected to coordinate to the thallium center through the oxygen atoms. The coordination could be monodentate, or more likely, the carboxylate groups could act as bidentate or bridging ligands, leading to a coordination number greater than three for the thallium atom and potentially forming a dimeric or polymeric structure. This is a common feature in metal carboxylates. The analysis of diruthenium complexes with trifluoroacetate ligands, for example, confirms their coordinating capability in complex structures. mdpi.com

Table 1: Representative Bond Lengths in Thallium(III) Complexes from XRD Data

Bond TypeCompound ClassTypical Bond Length (Å)Citation
Tl-CAryl-Thallium(III)2.135 - 2.141 mdpi.com
Tl-ClOrganothallium(III) Chloride2.689 mdpi.com
Pt-TlMetal-Metal Bond2.612 - 2.619 nih.gov

This table presents typical bond lengths from related Thallium(III) structures to infer potential structural parameters in this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical cations. This compound is a powerful one-electron oxidant and is frequently used to generate radical cations from neutral organic substrates for EPR analysis. researchgate.netgoogle.com

The process involves the reduction of Tl(III) to Tl(II) (which is unstable and further reacts) and the one-electron oxidation of a substrate (ArH) to its corresponding radical cation (ArH˙⁺). acs.org

Reaction Scheme: ArH + Tl(OOCCF₃)₃ → ArH˙⁺ + [Tl(OOCCF₃)₃]˙⁻

EPR studies of radical cations generated using Tl(TFA)₃ provide valuable information on the stability of these species and the distribution of the unpaired electron within the molecule, which is determined from the hyperfine coupling constants. researchgate.net For example, the oxidation of various arenes and pyrrole (B145914) derivatives with this compound has been shown to produce persistent radical cations whose EPR spectra can be readily monitored and analyzed. researchgate.netacs.org In some cases, these radical cations are intermediates in further reactions, such as dimerization. researchgate.net The analysis of the EPR spectrum, often aided by computational simulations, allows for the precise mapping of spin density within the radical species.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the fragmentation pathways of compounds. For this compound, the theoretical molecular weight is 543.43 g/mol , calculated from its chemical formula, C₆F₉O₆Tl. scbt.comcymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for Tl(OOCCF₃)₃ is 543.929544 g/mol . americanelements.com

Upon ionization in a mass spectrometer, the molecular ion [Tl(OOCCF₃)₃]⁺˙ is expected to be unstable. gbiosciences.comresearchgate.net The fragmentation pattern would likely be dominated by the sequential loss of trifluoroacetate groups and other neutral fragments. Common fragmentation techniques like electrospray ionization (ESI-MS) and collision-induced dissociation (CID) are used to study such pathways. acs.org

A plausible fragmentation pathway for this compound would involve:

Loss of a trifluoroacetate radical: [Tl(OOCCF₃)₃]⁺˙ → [Tl(OOCCF₃)₂]⁺ + •OOCCF₃

Further loss of trifluoroacetate ligand: [Tl(OOCCF₃)₂]⁺ → [Tl(OOCCF₃)]⁺˙ + OOCCF₃

Formation of the bare thallium ion: [Tl(OOCCF₃)]⁺˙ → [Tl]⁺ + •OOCCF₃

Fragmentation of the ligand: The trifluoroacetate ligand itself can fragment, for example, by losing CO₂ to give the [CF₃]⁺ ion. Acylium ions such as [CF₃CO]⁺ are also common fragments. libretexts.org

Table 2: Predicted Fragments of this compound in Mass Spectrometry

Ion FragmentFormulaApproximate m/z (for ²⁰⁵Tl)
Molecular Ion[C₆F₉O₆Tl]⁺˙544
Loss of one TFA ligand[C₄F₆O₄Tl]⁺431
Loss of two TFA ligands[C₂F₃O₂Tl]⁺˙318
Thallium Ion[Tl]⁺205
Trifluoroacetyl Cation[C₂F₃O]⁺97
Trifluoromethyl Cation[CF₃]⁺69

The m/z values are approximated using the most abundant isotope of thallium (²⁰⁵Tl). The actual spectrum would show a characteristic isotopic pattern for thallium (²⁰³Tl and ²⁰⁵Tl).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. For this compound, the UV-Vis spectrum is characterized by intense absorptions in the ultraviolet region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. uni-regensburg.de

In these transitions, an electron is excited from a molecular orbital primarily located on the trifluoroacetate ligands to an empty orbital on the thallium(III) ion. acs.orguni-regensburg.de These LMCT bands are responsible for the compound's photochemical reactivity. Irradiation of these absorption bands can induce a reductive elimination process, where the Tl(III) center is reduced to Tl(I) and the ligands are oxidized, often leading to the formation of radicals. uni-regensburg.de For instance, photolysis of Tl(III) acetate (B1210297) complexes, which show acetate → Tl(III) LMCT bands, results in the formation of methyl radicals and Tl(I). uni-regensburg.de While specific λₘₐₓ values for Tl(TFA)₃ are not extensively reported, by analogy with other Tl(III) carboxylates and halides, its LMCT absorptions are expected to occur below 400 nm. uni-regensburg.deresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical state of elements within a compound. By measuring the binding energies of core-level electrons, XPS can unequivocally confirm the oxidation state of the thallium ion in this compound.

Studies on various thallium-containing compounds, such as complex oxides, have shown that the binding energies of the Tl 4f core levels are highly sensitive to the oxidation state of the metal. dtu.dk For Tl(III) trifluoroacetate, the Tl 4f spectrum would exhibit a characteristic doublet (4f₇/₂ and 4f₅/₂) with binding energies consistent with the +3 oxidation state. dtu.dk These values are distinctly higher than those for thallium in a +1 oxidation state or in mixed-valence systems.

Furthermore, XPS provides information on the trifluoroacetate ligands. The C 1s spectrum is particularly informative, showing distinct peaks for the carboxyl carbon (-COO-) and the trifluoromethyl carbon (-CF₃) due to the large chemical shift induced by the highly electronegative fluorine atoms. researcher.life Analysis of the O 1s and F 1s spectra complements this data, confirming the integrity of the trifluoroacetate ligands bonded to the thallium center.

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. It is used to verify the empirical formula and assess the purity of a synthesized sample of this compound. The experimental percentages of carbon (C), fluorine (F), oxygen (O), and thallium (Tl) are compared against the theoretical values calculated from the molecular formula, C₆F₉O₆Tl. acs.org

Table 3: Theoretical Elemental Composition of this compound (C₆F₉O₆Tl)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.011672.06613.26%
FluorineF18.9989170.98231.46%
OxygenO15.999695.99417.67%
ThalliumTl204.381204.3837.61%
Total C₆F₉O₆Tl --543.422 100.00%

Molecular Weight used for calculation: 543.42 g/mol . gbiosciences.com

A close match between the experimental and theoretical values confirms the successful synthesis and purity of the compound.

Specialized Handling Techniques for Air and Moisture Sensitive Compounds

Many organometallic compounds, including certain organothallium reagents and intermediates, are sensitive to air and moisture. libretexts.orgwikipedia.orgresearchgate.net Their successful manipulation in the laboratory requires the use of specialized techniques to exclude atmospheric oxygen and water, which could otherwise lead to decomposition or unwanted side reactions. libretexts.orgwikipedia.org

Gloveboxes

A glovebox provides a sealed enclosure with a controlled inert atmosphere, typically nitrogen or argon, allowing for the manipulation of sensitive compounds in an environment with very low levels of oxygen and moisture (often down to <1 ppm). wikipedia.orgosti.gov This makes them ideal for handling highly reactive or pyrophoric organometallic compounds. libretexts.org

Inside a glovebox, standard laboratory operations such as weighing, transferring solids, preparing solutions, and setting up reactions can be performed using conventional glassware. osti.gov This is particularly advantageous for intricate manipulations of solid materials. researchgate.net For the analysis of air-sensitive organometallics by techniques like electrospray ionization mass spectrometry (ESI-MS), interfacing the instrument with a glovebox can be crucial to prevent sample decomposition during preparation and introduction. researchgate.net

Key applications of a glovebox in the context of organothallium chemistry include:

Storage: Long-term storage of air- and moisture-sensitive organothallium compounds and their precursors. wikipedia.org

Sample Preparation: Weighing and preparing accurate solutions of sensitive reagents for reactions or spectroscopic analysis.

Reaction Setup: Assembling reaction apparatus and adding reagents without exposure to the atmosphere.

Schlenk Lines

A Schlenk line, or vacuum-gas manifold, is a versatile piece of glassware that allows for the manipulation of air-sensitive compounds on a standard laboratory bench. rsc.org It consists of a dual manifold connected to a source of high-purity inert gas and a vacuum pump. This setup enables the user to evacuate the air from a reaction vessel and backfill it with an inert gas, a process often repeated in cycles to ensure a completely inert atmosphere.

Specialized glassware, known as Schlenkware (e.g., Schlenk flasks and filter funnels), is designed with side arms and stopcocks to connect to the Schlenk line. Liquid reagents and solvents can be transferred between vessels under an inert atmosphere using techniques such as cannula transfer or via gas-tight syringes through rubber septa.

Common procedures performed using a Schlenk line include:

Inerting Reaction Vessels: Removing air and residual moisture from glassware before introducing sensitive reagents. rsc.org

Solvent Transfer: Transferring anhydrous and deoxygenated solvents. youtube.com

Running Reactions: Conducting reactions under a positive pressure of inert gas.

Filtration: Filtering reaction mixtures away from air using a Schlenk filter.

The choice between using a glovebox and a Schlenk line often depends on the specific requirements of the experiment, including the sensitivity of the compounds, the scale of the reaction, and the complexity of the manipulations involved. rsc.orgosti.gov For many routine syntheses and manipulations of moderately air-sensitive compounds, the Schlenk line offers a convenient and efficient solution. rsc.org For handling extremely sensitive, pyrophoric, or solid materials that require intricate handling, the glovebox is often the preferred method. researchgate.net

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds and techniques discussed.

Table 1: Properties of this compound
PropertyValueReference(s)
Chemical Formula C₆F₉O₆Tl
Molar Mass 543.43 g/mol
Appearance White solid
Melting Point 100 °C (decomposes)
Common Abbreviation TTFA libretexts.org
Table 2: Applications of this compound in Organic Synthesis
Reaction TypeSubstrate(s)Product(s)Reference(s)
Aromatic Thallation ArenesArylthallium ditrifluoroacetates
Oxidative Coupling Aromatic compoundsBiaryls acs.org
Oxythallation Alkenes, AlkynesGlycol derivatives, Carbonyl compounds
Oxidation of Ketones Alkyl aryl ketonesRearranged esters
Ring Opening Cyclopropanes1,3-Difunctionalized products
Peptide Synthesis S-substituted cysteine peptidesCystine-peptides
Table 3: Comparison of Glovebox and Schlenk Line Techniques
FeatureGloveboxSchlenk LineReference(s)
Environment Sealed enclosure with inert atmosphereInert gas flow/vacuum in specialized glassware osti.gov
Typical Use Handling highly sensitive solids and liquidsManipulating moderately sensitive solutions and liquids rsc.orgresearchgate.net
Apparatus Large, stationary unitBench-top glass manifold and Schlenkware wikipedia.org
Manipulation Through gloves, using standard labwareExternal manipulation via septa, cannulas osti.gov
Atmosphere Control Continuous purification systemPurge/backfill cycles osti.gov

Computational Chemistry Approaches to Thallium Iii Trifluoroacetate Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

DFT calculations have been instrumental in clarifying the mechanisms of reactions mediated by thallium(III) trifluoroacetate (B77799). For instance, in the oxidation of alkanes, DFT studies suggest that Tl(TFA)₃ promotes the reaction through a closed-shell electrophilic C-H activation mechanism, followed by a one-step metal-alkyl oxygen functionalization. osti.gov This contrasts with the open-shell mechanism observed for similar transition-metal complexes like Co(III)(TFA)₃. osti.gov The low spin ground state of Tl(III)(TFA)₃ favors this electrophilic C-H activation over alternative pathways such as radical TFA ligand decarboxylation. byu.edu

In the context of aromatic compounds, DFT calculations have been employed to investigate electrophilic thallation. researchgate.netacs.org Studies on the reaction of Tl(TFA)₃ with arenes have shown that the metalation likely proceeds through a C-H activation mechanism rather than a carbocation or electron transfer mechanism. rsc.org These computational findings challenge earlier propositions and provide a more nuanced understanding of the reaction pathway.

Furthermore, DFT calculations have been used to explore the role of solvents and additives. For example, in the iodination of aniline (B41778) using Tl(TFA)₃ and potassium iodide, DFT calculations highlighted the catalytic role of the ammonium (B1175870) cation in the formation of the active iodinating species. researchgate.net

Quantum-Chemical Calculations for Reaction Pathway Analysis

Quantum-chemical calculations offer a powerful lens through which to analyze the entire reaction pathway of thallium(III) trifluoroacetate-mediated transformations. nih.gov These calculations allow for the mapping of the potential energy surface, identifying transition states and intermediates that are often difficult to detect experimentally. nih.gov

For the oxidation of methane (B114726) by Tl(TFA)₃ in trifluoroacetic acid, computational studies have detailed the C-H activation and subsequent functionalization steps. osti.gov The reaction pathway involves an electrophilic substitution at the C-H bond. osti.gov Similarly, in the oxidation of alkenes, quantum-chemical calculations can help to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. nih.govresearchgate.net The initial adduct formed from the reaction of Tl(TFA)₃ with an alkene, like oct-1-ene, is stable under the reaction conditions but decomposes upon the addition of water to yield various oxygenated products. rsc.org Computational modeling can elucidate the mechanism of this decomposition, including the role of the neighboring thallium substituent in facilitating hydrolysis. rsc.org

In the context of oxidative cyclization reactions, quantum-chemical calculations can reveal the reactivity trends and the influence of substituents on the reaction outcome. For example, in the synthesis of cystine-peptides, Tl(TFA)₃ is used to cleave S-protecting groups and form disulfide bonds. rsc.org Computational analysis can provide a detailed picture of the electronic changes occurring during this oxidative conversion.

Modeling of C-H Activation and Oxidative Functionalization

The modeling of C-H activation and subsequent oxidative functionalization by this compound is a key area where computational chemistry has provided significant insights. DFT calculations have been used to model the C-H activation of methane, suggesting an electrophilic substitution mechanism. osti.gov These models allow for the examination of the transition state geometry and the energetic barrier associated with this crucial step. osti.gov

Computational studies have also compared the C-H activation capabilities of Tl(III) with other main-group metals like Pb(IV), Sn(IV), and In(III). osti.gov These comparisons help in understanding the unique reactivity of thallium and the factors that influence the efficiency of the C-H activation process.

The oxidative functionalization step, where a C-O bond is formed, has also been a subject of computational modeling. In the oxidation of alkanes, calculations support a one-step metal-alkyl oxygen functionalization mechanism. osti.gov For arenes, while Tl(III) is capable of C-H activation, the subsequent functionalization to form C-O bonds often requires the presence of added nucleophiles. rsc.org Computational models can explore the energetics of different functionalization pathways and explain these experimental observations.

The table below presents a summary of computational findings on C-H activation by various metal trifluoroacetates.

Metal CenterC-H Activation Barrier (kcal/mol)Functionalization Barrier (kcal/mol)Reference
Tl(III)21.4~25 osti.gov
Pb(IV)23.3< Tl(III) osti.gov
Sn(IV)27.6~ In(III) osti.gov
In(III)Not specified~ Sn(IV) osti.gov

Note: The C-H activation barriers are for the reaction with methane. The functionalization barriers are relative orderings.

Prediction of Reactivity and Selectivity in Thallium-Mediated Transformations

A significant advantage of computational chemistry is its predictive power regarding reactivity and selectivity. escholarship.org By calculating the activation energies for different reaction pathways and at different positions on a substrate, it is possible to predict the major products of a reaction.

In the case of electrophilic aromatic thallation, DFT calculations can predict the regioselectivity (ortho, meta, para) of the reaction. researchgate.net For instance, in the reaction with toluene, a specific ratio of ortho, meta, and para thallation products is observed, which can be rationalized through computational analysis of the transition state energies for each pathway. researchgate.net

Similarly, in the oxidation of substituted alkenes, computational models can predict the stereoselectivity and regioselectivity of the addition of the thallium reagent and the subsequent nucleophilic attack. This predictive capability is crucial for designing synthetic strategies that yield specific desired products.

The Hammond postulate, which relates the transition state structure to the nearest stable species on the reaction coordinate, is often used in conjunction with computational data to make qualitative predictions about selectivity. nih.gov By analyzing the energies of intermediates, one can infer the relative heights of the kinetic barriers leading to different products. nih.gov

Energetic and Geometric Analysis of Intermediates and Transition States

A detailed energetic and geometric analysis of intermediates and transition states is fundamental to understanding the reactivity of this compound. Quantum-chemical calculations provide precise information about bond lengths, bond angles, and the electronic structure of these transient species. nih.gov

For the C-H activation of methane by Tl(TFA)₃, calculations reveal the geometry of the transition state, which involves an electrophilic interaction between the thallium center and the C-H bond. osti.gov The calculated energy of this transition state corresponds to the activation barrier of the reaction. osti.gov

In the oxidation of alkenes, the initially formed organothallium adduct can be characterized computationally. rsc.org Analysis of its geometry and electronic structure can explain its stability and its reactivity in subsequent steps. For example, the proximity of the thallium atom to a trifluoroacetoxy group on an adjacent carbon can be shown to facilitate hydrolysis, as suggested by experimental observations. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. rsc.org Frequency calculations are used to characterize stationary points as either minima (intermediates, with all real frequencies) or transition states (with one imaginary frequency). rsc.org

The following table provides an example of calculated energetic data for the reaction of a metal trifluoroacetate with methane.

SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)Reference
Tl(TFA)₃ + CH₄0.00.0 osti.gov
Transition State21.4Not specified osti.gov
Tl(II)CH₃ + CF₃COOHNot specifiedNot specified osti.gov

Note: The provided data is illustrative of the types of information obtained from computational studies.

Broader Implications and Environmental Research on Thallium Species

Speciation and Transformation of Thallium in Environmental Systems

Thallium primarily exists in two oxidation states in the environment: monovalent thallous, Tl(I), and trivalent thallic, Tl(III). canada.capublications.gc.ca The speciation between these two forms is a critical determinant of thallium's environmental impact. Tl(I) is the more stable and, consequently, the predominant form in most aquatic environments. canada.canih.govresearchgate.net In contrast, Tl(III) is generally less stable but can be significant under specific conditions. researchgate.netresearchgate.net

The transformation between Tl(I) and Tl(III) is a key process influencing thallium's environmental behavior. The standard redox potential of the Tl(III)/Tl(I) couple is high (E⁰ = +1.25 V to +1.28 V), which indicates that Tl(I) is the thermodynamically favored species under most environmental conditions. conicet.gov.artandfonline.com The conversion of the more mobile Tl(I) to the less mobile Tl(III) is a significant pathway for thallium immobilization.

Several factors can drive the oxidation of Tl(I) to Tl(III):

Manganese Oxides: Manganese (IV) oxides are potent oxidants in soils and sediments and can facilitate the oxidation of Tl(I) to Tl(III). researchgate.netresearchgate.net Tl(I) can be strongly adsorbed onto the surface of manganese oxides, where it is oxidized to Tl(III), which then remains sorbed. researchgate.net

Photochemical Oxidation: In surface waters, the presence of light and iron(III) has been shown to oxidize Tl(I), even though Tl(III) is thermodynamically unstable under these conditions. diva-portal.orgdiva-portal.org This process can lead to the removal of thallium from the water column through adsorption onto particulate matter. diva-portal.orgdiva-portal.org

Strongly Oxidizing Conditions: The formation of Tl(III) compounds, such as thallium(III) oxide (Tl₂O₃), typically occurs under strongly oxidizing and alkaline conditions. researchgate.net

Conversely, Tl(III) can be reduced to Tl(I). This is particularly relevant in anoxic sediments, where the reduction of Tl(III) can remobilize thallium into the water column as the more soluble and mobile Tl(I) ion. canada.capublications.gc.ca Studies in paddy soils, which experience alternating wet and dry cycles, have shown significant thallium isotopic variations, suggesting the continuous interconversion between Tl(I) and Tl(III) under these fluctuating redox conditions. nih.gov

The mobility of thallium is highly dependent on its oxidation state.

In Aquatic Systems: The Tl(I) ion is highly soluble and weakly reactive, making it the more mobile species in aquatic environments. canada.capublications.gc.ca Its mobility allows for ready transport through aqueous routes. sci-hub.se In contrast, Tl(III) has a strong tendency to hydrolyze and form insoluble precipitates, primarily thallium(III) hydroxide (B78521) (Tl(OH)₃), which has a very low solubility product (Ksp = 10⁻⁴⁵.²). publications.gc.catandfonline.comnih.gov The precipitation of this inert hydroxide is an effective mechanism for removing thallium from water. canada.capublications.gc.ca However, as noted, changes to anoxic conditions can lead to the reduction of Tl(III) in sediments and subsequent remobilization as Tl(I). canada.ca

In Terrestrial Environments: In soils, thallium compounds can be mobile and have high water solubility. cdc.gov The mobility and bioavailability of thallium in soil are influenced by factors such as the mineralogy of the soil, the amount and type of soil organic matter, and pH. mdpi.com Tl(I) can be adsorbed onto soil components, particularly manganese oxides, which can oxidize it to the less mobile Tl(III) state. researchgate.netresearchgate.net The presence of Fe/Mn (hydr)oxides in paddy soils has been identified as an important stabilization mechanism that can inhibit the uptake of thallium by rice grains. researchgate.net

Thallium is not an essential element for living organisms and can be readily taken up and accumulated. canada.capublications.gc.ca

Aquatic Organisms: Thallium can bioaccumulate in aquatic plants, invertebrates, and fish. cdc.gov The uptake is influenced by the bioavailability of the different thallium species. Tl(I) is considered the more bioavailable form in aquatic environments at circumneutral pH. publications.gc.ca Studies have shown that dietary uptake is a significant pathway for thallium accumulation in fish. publications.gc.ca

Terrestrial Plants: Plants can absorb thallium from the soil. cdc.gov The chemical similarity of the Tl(I) ion to the potassium ion (K⁺), an essential nutrient, allows it to enter plants through potassium transport channels. mdpi.com This mimicry makes thallium highly toxic to plants. mdpi.com The amount of thallium taken up by plants is species-dependent and increases with soil acidity. diva-portal.orgmdpi.com

Thallium Concentrations in Environmental and Biological Samples

Sample TypeLocation/ConditionThallium ConcentrationReference
Unpolluted Lake WaterSweden4.5 - 12 ng/L diva-portal.orgdiva-portal.org
Unpolluted Lake SedimentSweden0.07 - 1.46 mg/kg diva-portal.orgdiva-portal.org
Contaminated SoilNear lead and zinc plant, Sweden0.64 - 88 mg/kg diva-portal.orgdiva-portal.org
Paddy SoilsIndustrial area, China0.63 - 3.16 mg/kg researchgate.net
Rice Roots (Oryza sativa L.)Industrial area, ChinaMean of 1.27 mg/kg researchgate.net

The environmental fate of thallium is significantly affected by pH and its interactions with organic matter.

Influence of pH: The pH of the surrounding medium plays a crucial role in thallium's speciation and mobility.

Under extremely acidic conditions (pH < 2), soluble Tl(III) ions can exist. publications.gc.ca

In the typical pH range of natural waters (4-9), Tl(III) predominantly exists as various hydroxyl complexes, with Tl(OH)₃ being stable in a narrow pH range of approximately 7.4 to 8.8 before forming Tl(OH)₄⁻ at higher pH. tandfonline.com

The mobilization of thallium from contaminated solid phases is pH-dependent; a significant portion of leachable thallium can be mobilized at a pH between 5 and 6. diva-portal.org

Plant uptake of thallium tends to increase as soil acidity increases. diva-portal.org

Organic Interactions: The interaction of thallium with natural organic matter, such as humic and fulvic acids, is an area that requires more research. inrs.ca It is known that Tl(III) can form complexes with certain organic ligands. For instance, in laboratory settings, Tl(III) forms a complex with diethylenetriaminepentaacetic acid (DTPA). publish.csiro.au The extent to which Tl(III) forms complexes with natural organic matter in the environment is not well understood but could influence its solubility and transport. inrs.ca

Analytical Techniques for Environmental Thallium Research

Accurate determination of thallium concentrations and speciation in environmental samples is essential for understanding its behavior and assessing risks. This requires highly sensitive analytical methods due to the low concentrations typically found in the environment.

Several advanced analytical techniques are employed for trace thallium analysis and speciation.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a powerful technique for determining the total concentration of thallium at very low levels (ng/L). diva-portal.org

Hyphenated Techniques for Speciation: To differentiate between Tl(I) and Tl(III), ICP-MS is often coupled with a separation technique, such as:

Ion Chromatography (IC-ICP-MS): This method has been used to study the relationship between Tl(I) and Tl(III) in surface waters. diva-portal.orgdiva-portal.org

High-Performance Liquid Chromatography (HPLC-ICP-MS): This technique allows for the separation and quantification of different thallium species in water samples. The separation can be optimized by using complexing agents like DTPA, which forms a charged complex with Tl(III), allowing it to be separated from Tl(I) via ion-exchange chromatography.

Laser-Excited Atomic Fluorescence Spectrometry (LEAFS): This technique enables the direct analysis of low levels of thallium without the need for pre-concentration steps.

Chemiluminescence: The reaction between Tl(III) and luminol (B1675438) in the presence of hydrogen peroxide at physiological pH can produce chemiluminescence, providing a basis for its detection. conicet.gov.ar

Summary of Analytical Techniques for Thallium Analysis

TechniqueApplicationKey FeaturesReference
ICP-MSTotal trace thallium concentrationHigh sensitivity for elemental analysis. diva-portal.org
IC-ICP-MSSpeciation of Tl(I) and Tl(III)Combines ion chromatography separation with sensitive ICP-MS detection. diva-portal.orgdiva-portal.org
HPLC-ICP-MSSpeciation of Tl(I) and Tl(III)Uses high-performance liquid chromatography for separation prior to detection.
LEAFSDirect analysis of low Tl levelsAvoids pre-concentration, allowing for direct measurement.
ChemiluminescenceDetection of Tl(III)Based on light emission from the reaction of Tl(III) with luminol and H₂O₂. conicet.gov.ar

Speciation Analysis of Thallium in Complex Matrices

The accurate determination of different thallium species in complex environmental and biological samples is crucial for assessing its toxicological impact. semanticscholar.org Speciation analysis typically involves the separation of Tl(I) and Tl(III), and sometimes organometallic forms like dimethylthallium (Me2Tl+), followed by sensitive detection. pjoes.com

A variety of analytical techniques are employed for this purpose. Hyphenated techniques, which couple a separation method with a detector, are particularly powerful due to their low detection limits and high precision. semanticscholar.org Common methods include:

Ion Chromatography (IC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) . This is a frequently used approach for separating Tl(I), Tl(III), and methylated forms. pjoes.com

Spectrofluorimetry has been developed as a simple, highly sensitive, and selective method for thallium speciation at pico-trace levels, capable of tolerating high ratios of Tl(I) to Tl(III) and suitable for a wide range of sample types. rsc.org

Solid Phase Extraction (SPE) is often used for the selective separation of thallium species prior to detection. For example, Tl(III) can be complexed with reagents like diethylenetriaminepentaacetic acid (DTPA) and selectively retained on a sorbent, allowing it to be separated from Tl(I). scu.edu.autubitak.gov.trplymouth.ac.uk

Challenges in speciation analysis include the potential for species transformation during sample collection, storage, and analysis. The addition of complexing agents like DTPA has been shown to have a stabilizing effect on Tl(III) in aqueous samples. researchgate.net

While Thallium(III) trifluoroacetate (B77799) is a known Tl(III) compound and a powerful oxidizing reagent in organic synthesis, its direct application as a primary standard or reagent within these specific environmental speciation methods is not widely documented in the reviewed literature. lookchem.com However, one commercial source notes its utility in the analysis of heavy metal contamination in environmental samples. chemimpex.com

Extraction and Preconcentration Techniques for Environmental Samples

Due to the extremely low concentrations of thallium in many environmental samples (often at ng L⁻¹ levels), preconcentration is a necessary step before analysis. researchgate.net Various extraction techniques are used to isolate and concentrate thallium from the sample matrix, which also helps to reduce interference. rsc.org

Effective techniques include:

Solid Phase Extraction (SPE) : This is a widely applied technique where thallium ions are adsorbed onto a solid sorbent material, which is then washed, and the thallium is eluted with a small volume of solvent. tubitak.gov.tr Resins like AG1-X8 have been used to selectively adsorb a Tl(III)-DTPA complex, separating it from Tl(I). scu.edu.au

Cloud Point Extraction (CPE) : This surfactant-based method is considered a greener alternative to conventional solvent extraction. It uses the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a certain temperature (the cloud point), thereby extracting the analyte. researchgate.net

Liquid-Phase Microextraction (LPME) : This miniaturized extraction technique uses a minimal amount of organic solvent. A notable application is the Lab-in-Syringe (LIS) system, where the formation of a Tl(III) complex and its extraction are automated within a syringe before analysis by methods like Flame Atomic Absorption Spectrometry (FAAS). mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that enables rapid extraction of the analyte. dntb.gov.ua

These techniques significantly improve the detection limits and accuracy of thallium determination in matrices such as water, soil, and biological tissues. rsc.orgdntb.gov.ua

Application of Thallium Isotopes in Geochemical and Environmental Tracing

The stable isotopes of thallium, ²⁰³Tl and ²⁰⁵Tl, are powerful tools for tracing geological and environmental processes. researchgate.net Despite their heavy masses, these isotopes can undergo significant fractionation, particularly in marine environments. researchgate.netgeoscienceworld.org The isotopic composition of thallium is typically expressed in epsilon notation (ε²⁰⁵Tl), which represents the deviation of the ²⁰⁵Tl/²⁰³Tl ratio of a sample from a standard reference material (NIST SRM 997) in parts per 10,000. acs.org

Tracking Ocean Oxygenation and Manganese Oxide Burial

Thallium isotopes have emerged as a novel proxy for tracking changes in global ocean oxygen levels throughout Earth's history. cambridge.orgresearchgate.net This application is based on the unique sensitivity of thallium to the burial of manganese (Mn) oxides on the seafloor. confex.com

The key principles are:

Manganese oxides, which form under oxic (oxygen-rich) conditions, preferentially remove the heavier ²⁰⁵Tl isotope from seawater during their formation and burial in marine sediments. researchgate.net

Modern oxic seawater has a relatively uniform ε²⁰⁵Tl value of approximately -6. researchgate.net

When widespread anoxic (low-oxygen) conditions prevail, the burial of manganese oxides decreases significantly. pnas.org

This reduced burial of Mn oxides leads to a shift in the isotopic composition of seawater, making it more positive. researchgate.net

By analyzing the ε²⁰⁵Tl values in ancient marine sediments, such as organic-rich mudstones, scientists can reconstruct past changes in oceanic oxygenation. pnas.org Studies have shown that shifts in thallium isotopes can precede major carbon isotope excursions and mass extinction events, suggesting that ocean deoxygenation can be a critical trigger for such global crises. researchgate.netpnas.org

Isotopic Signatures in Environmental Samples

Thallium isotopic signatures serve as effective tracers for identifying the sources and pathways of thallium in the environment. nih.govresearchgate.net Natural and anthropogenic sources of thallium often have distinct isotopic compositions, allowing for source apportionment in contaminated areas. acs.orgresearchgate.net

Table 1: Thallium Isotopic Signatures in Various Materials

Material Type Typical ε²⁰⁵Tl Value Implication/Source Reference
Geogenic Background (deep soil) ≈ -4 Natural, unaltered soil acs.org
Anthropogenic Emissions (Cement Kiln Dust) ≈ 0 Industrial pollution from cement production acs.org
Contaminated Topsoil (Lengerich, Germany) up to 0 Mixing of geogenic background with industrial emissions acs.org
Hydrothermal Sulfide (B99878) Ores Variable High-temperature geological processes researchgate.net
Ferromanganese Sediments ≈ +15 Marine authigenic mineral formation geoscienceworld.org
Low-Temperature Altered Oceanic Crust ≈ -20 Seawater-crust interaction geoscienceworld.org

This table is interactive. Click on the headers to sort the data.

For example, a study near a former cement plant in Germany successfully used thallium isotopes to distinguish between the natural soil background (ε²⁰⁵Tl ≈ -4) and the anthropogenic contamination from cement kiln dust (ε²⁰⁵Tl ≈ 0). acs.org Similarly, thallium isotopes can be used in mineral exploration to fingerprint ore mineralization. lyellcollection.org The distinct isotopic compositions of different rock types and alteration zones can help identify the processes that formed the ore deposit, such as high-temperature hydrothermal activity or low-temperature sedimentary processes. lyellcollection.org

Emerging Research Areas and Future Perspectives in Thallium Iii Trifluoroacetate Chemistry

Development of Novel Synthetic Methodologies

The exploration of new synthetic methods leveraging thallium(III) trifluoroacetate (B77799) is a dynamic and evolving field of research. chemimpex.com Scientists are focused on capitalizing on its potent oxidative capabilities to construct intricate chemical bonds, often in a single, efficient step. alfachemic.comrsc.org Key areas of investigation include:

Oxidative Cyclizations: Researchers are actively investigating novel cascade reactions initiated by TTFA-mediated oxidation. These reactions can facilitate the rapid assembly of complex polycyclic and heterocyclic structures, which are prevalent in natural products and pharmaceutical compounds. Future research in this domain will likely prioritize achieving higher levels of stereocontrol and broadening the range of compatible substrates to include a more diverse array of functional groups.

Difunctionalization of Alkenes and Alkynes: TTFA's ability to promote the addition of two distinct functional groups across a double or triple bond is another area of intensive study. wikipedia.org For instance, the reaction of hex-1-ene with thallium(III) trifluoroacetate in methanol (B129727) leads to oxidative dethalliation, yielding 1,2-dimethoxyhexane and 2-methoxyhexanol as major products. rsc.org Researchers are dedicated to formulating new protocols for oxythallation and aminothallation reactions, followed by the in-situ functionalization of the resulting carbon-thallium bond. The overarching goal is to generate a diverse portfolio of 1,2-difunctionalized products with high regioselectivity and stereoselectivity.

Advancements in Catalytic Applications

While many reactions involving this compound are stoichiometric, a growing body of research is directed toward the development of catalytic systems that utilize thallium. chemimpex.com This strategic shift aims to address the economic and environmental considerations associated with the use of stoichiometric quantities of the heavy metal.

Current research efforts are concentrated on:

Redox-Neutral Catalysis: A primary objective is the design of catalytic cycles where the thallium(III) species is regenerated in situ. This could be achieved through the use of a co-oxidant to convert the thallium(I) byproduct back to the active thallium(III) state.

Lewis Acid Catalysis: The pronounced Lewis acidity of this compound can be harnessed in a variety of catalytic transformations. Researchers are exploring its application in promoting reactions such as Friedel-Crafts acylations, aldol (B89426) reactions, and cycloadditions. The development of chiral ligands for thallium could pave the way for enantioselective versions of these important reactions. This compound has also been used in the synthesis of polythiophenes from 2,2'-bithiophene (B32781) and 2,2',5',2''-terthiophene. acs.org

Research in Advanced Materials Incorporating Thallium Species

This compound serves as a valuable precursor for the synthesis of a range of advanced materials containing thallium. chemimpex.com The trifluoroacetate ligands can be readily displaced, enabling the incorporation of thallium into diverse material lattices.

High-Temperature Superconductors

Thallium-based cuprates are a class of materials exhibiting some of the highest known superconducting transition temperatures (Tc) at ambient pressure. cambridge.orgijcce.ac.ir this compound can be employed as a starting material in the synthesis of these complex oxides. cdc.gov The Tl-Ba-Ca-Cu-O system, with the general formula Tl_mBa₂Ca_(n-1)Cu_nO_(2n+m+2), can achieve transition temperatures of over 100 K. cambridge.org

Compound FamilyGeneral FormulaMaximum T_c (K)
Tl-Ba-Ca-Cu-OTl_mBa₂Ca(n-1)Cu_nO_(2n+m+2)>100

Research Focus: Current investigations are centered on elucidating the intricate relationships between synthesis conditions, crystal structure, and superconducting properties. cambridge.orgunt.edu The use of high-purity precursors like TTFA is critical for obtaining single-phase materials with optimal superconducting characteristics. Future research will likely focus on exploring novel compositions and doping strategies to further elevate the transition temperature and critical current density. ijcce.ac.ir

Infrared Optical Materials

Thallium-containing chalcogenide glasses are renowned for their exceptional transparency in the mid- to far-infrared region of the electromagnetic spectrum. cdc.gov These materials are indispensable for applications such as thermal imaging, infrared spectroscopy, and the fabrication of optical fibers. britannica.com

Key Material System: A prominent example of a thallium-based infrared optical material is the mixed thallium bromo-iodide crystal, often referred to as KRS-5. optica.orgedmundoptics.com

Role of TTFA: this compound can serve as a precursor in the non-aqueous synthesis of thallium-containing nanoparticles and thin films for these applications. The use of a molecular precursor like TTFA offers the potential for lower processing temperatures and enhanced control over the material's stoichiometry and morphology.

Scintillation Materials

Thallium-doped alkali halides, most notably thallium-doped sodium iodide (NaI(Tl)) and thallium-doped cesium iodide (CsI(Tl)), are extensively used as scintillation detectors for gamma-ray spectroscopy. nuclear-power.comnuclearsystem.comamcrys.com When these materials absorb high-energy radiation, they emit photons of visible light, which can be detected and converted into an electrical signal. nuclear-power.com

Dopant Introduction: While not a direct precursor in the conventional melt-growth of large NaI(Tl) or CsI(Tl) crystals, thallium compounds derived from TTFA could be explored for novel synthesis methods, such as the solution-based synthesis of nanocrystal scintillators. britannica.comwikipedia.org The uniform incorporation of the thallium activator is paramount for the performance of the scintillator. wikipedia.org

Semiconductors

Thallium-based compounds are being actively investigated for their potential as semiconductor materials. britannica.comacs.org This includes binary compounds such as thallium(III) oxide (Tl₂O₃) and more complex ternary and quaternary materials. britannica.comacs.org

CompoundBand Gap (eV)Potential Applications
Tl₂O₃~1.4n-type semiconductor
TlBr2.68Room temperature radiation detection
TlGaSe₂~1.95X-ray and γ-ray detection

Synthetic Routes: this compound can be a valuable precursor in metalorganic chemical vapor deposition (MOCVD) or solution-based synthesis of these semiconductor thin films and nanostructures. chemimpex.com The volatility and decomposition characteristics of TTFA can be tailored to suit these deposition techniques. Future research will likely focus on enhancing the electronic properties of these materials and integrating them into advanced electronic and optoelectronic devices.

Refinement of Computational Models for Thallium Reactivity

The continuous evolution of computational chemistry provides powerful tools for a deeper understanding of the complex reactivity of thallium(III) compounds, including this compound (TTFA). byu.edu Density Functional Theory (DFT) has emerged as a particularly robust method for investigating large organometallic structures with efficiency and accuracy. byu.edu Computational studies are pivotal in elucidating reaction mechanisms, predicting the nature of intermediates, and rationalizing reactivity and selectivity in reactions such as the functionalization of C-H bonds. byu.edu

A key area of investigation has been the competition between different reaction pathways. For instance, DFT calculations have shown that the low spin ground state of this compound favors a closed-shell electrophilic C-H activation mechanism over radical pathways involving trifluoroacetate ligand decarboxylation. byu.edu This contrasts with other metal trifluoroacetates like Co(III)(TFA)3, which are predicted to react via a radical decarboxylation pathway. byu.edu Such insights are crucial for predicting and controlling the outcomes of thallium(III)-mediated reactions.

Researchers employ various computational techniques to model thallium's behavior. The WIEN2K simulation code, utilizing the full-potential linearized augmented plane wave (FP-LAPW) method within the DFT framework, is one such approach used to study the physical properties of thallium-based compounds. nih.govacs.org Furthermore, quantum chemical calculations are used to examine the structures and non-covalent interactions of thallium complexes, which are critical for understanding molecular recognition and the design of new materials. researchgate.net The refinement of these models also involves accurately calculating spectroscopic properties, such as the 205Tl NMR chemical shifts, using relativistic level calculations to validate proposed structures and conformations in solution. researchgate.net

Table 1: Computational Methods and Key Findings in Thallium(III) Reactivity

Computational Method/ApproachFocus of StudyKey Findings/PredictionsCitations
Density Functional Theory (DFT)C-H bond functionalization mechanismsTl(III)(TFA)3 favors an electrophilic C-H activation pathway over radical decarboxylation due to its low spin ground state. byu.edubyu.edu
DFT (WIEN2K code)Physical properties of thallium fluoroperovskite compoundsCalculation of structural, elastic, electronic, and optical properties to identify potential for industrial applications. nih.govacs.org
Quantum Chemical CalculationsStructures and interactions of Tl complexesExamination of non-covalent interactions, such as those between thallium and functionalized carbon nanotubes, for sensor applications. researchgate.net
Relativistic NMR Calculations (ZORA)205Tl NMR chemical shiftsProvides a good correlation between calculated and experimental chemical shifts, aiding in structure elucidation of Tl compounds in solution. researchgate.net
Kinetics Modeling ("three ligand class")Redox transformation of Tl(III)Models the reduction kinetics of Tl(III) in the presence of natural organic matter under various conditions. acs.org

Exploration of New Organothallium Complexes for Targeted Applications

While this compound is a prominent reagent, research is expanding into the synthesis and application of a wider range of organothallium complexes for specific, high-value purposes. wikipedia.org The high toxicity of thallium necessitates that these applications are highly targeted, often in areas where unique reactivity is essential. numberanalytics.com These applications span catalysis, materials science, and medicine. numberanalytics.comscirp.org

A significant area of exploration is in the medical field, particularly for diagnostics and therapy. Researchers are investigating thallium complexes for use in molecular radionuclide therapy (MRT). kcl.ac.uk For example, the radionuclide 201Tl, which emits low-energy Auger electrons, can be chelated to form stable complexes. kcl.ac.uk Chelators such as H4pypa have been used to create [201Tl]Tl-pypa-PSMA bioconjugates, which show potential for targeted delivery to cancer cells with rapid renal clearance, suggesting sufficient in vivo stability. kcl.ac.uk The synthesis of organothallium(III) compounds with Schiff base ligands has also been explored, with studies characterizing their structure and properties. scirp.orgiosrjournals.org

In materials science and synthetic chemistry, new organothallium compounds are being developed as precursors and reagents. A novel polymeric arylthallium(III) derivative, [Tl(3,5-C6Cl2F3)2Cl]n, has been synthesized and used as an arylating and oxidizing agent to create new gold(III) complexes. mdpi.com The reactivity of dialkyl organothallium compounds allows for the transfer of alkyl groups to other metals, demonstrating their utility in organometallic synthesis. wikipedia.org The unique properties of thallium are also being harnessed in the development of materials for radiation detection, where the high atomic number of thallium enhances detection efficiency. nih.govacs.org

Table 2: Examples of New Organothallium Complexes and Their Applications

Complex/Compound ClassTargeted ApplicationResearch FindingsCitations
[201Tl]Tl-pypa-PSMAMolecular Radionuclide Therapy (MRT)Bioconjugate synthesized and showed fast renal clearance in vivo, indicating potential for targeted cancer therapy. kcl.ac.uk
Organothallium(III) complexes with Schiff base ligandsBioactive materialsSynthesis and characterization using techniques like XPS confirm the diamagnetic nature of the molecular adducts. scirp.orgiosrjournals.org
[Tl(3,5-C6Cl2F3)2Cl]nArylating/Oxidizing AgentUsed as a precursor in the transmetallation reaction to synthesize the gold(III) complex [Au(3,5-C6Cl2F3)3(tht)]. mdpi.com
Thallium-based fluoroperovskites (e.g., TlBeF3)Industrial/Electronic DevicesComputationally predicted to be stable and ductile, suggesting utility in specialized devices. nih.govacs.org
Arylgold NanoclustersOrganometallic SynthesisOrganothallium compounds are noted as potential aryl transfer agents for preparing arylgold complexes. nih.gov

Sustainable Approaches in Organothallium Chemistry

The significant toxicity of thallium compounds mandates a strong focus on sustainable practices in their use, handling, and disposal. sciencemadness.orgresearchgate.net The principles of green chemistry—such as waste reduction, use of catalysts, and designing safer chemicals—are highly relevant to the future of organothallium chemistry. fiveable.me

A primary pillar of sustainability in this field is the development of efficient recycling processes. Due to the hazardous nature and cost of thallium, recovering and reusing thallium reagents from waste streams is critical. Processes have been developed for the resource recovery of thallium from solutions, for example, using mercaptan resin for selective adsorption, followed by elution and reduction to recover the metal. google.com Other research has investigated technologies for removing thallium from industrial wastewater, such as adsorption onto manganese dioxide or precipitation as thallium sulfide (B99878), which are crucial steps in preventing environmental contamination. researchgate.net

Table 3: Sustainable Strategies in Organothallium Chemistry

StrategyDescriptionExample/Potential ApplicationCitations
Reagent Recycling Development of methods to recover and reuse thallium from waste solutions.Selective adsorption of thallium from solution using mercaptan resin, followed by elution and reduction to recover metallic thallium. google.com
Catalytic Use Employing thallium compounds in catalytic amounts to mediate organic reactions, reducing overall waste.Thallium(III) salts used as homogeneous catalysts for acylations; development of heterogeneous catalysts to simplify recovery. rsc.org
Waste Treatment Implementation of technologies to remove thallium from wastewater before discharge.Adsorption of thallium onto manganese dioxide; precipitation of thallium sulfide from industrial effluents. researchgate.net
Green Solvents/Conditions Adopting environmentally benign solvents (e.g., water) or solvent-free conditions for synthesis.General principle of green chemistry applicable to future synthetic routes involving organothallium compounds. rasayanjournal.co.inrsc.org
Proper Disposal Conversion of soluble, volatile thallium compounds into insoluble, less toxic forms for disposal.Converting hazardous thallium waste into more stable forms before transfer to designated disposal facilities. sciencemadness.org

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